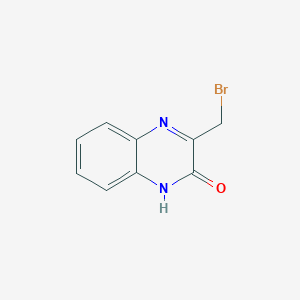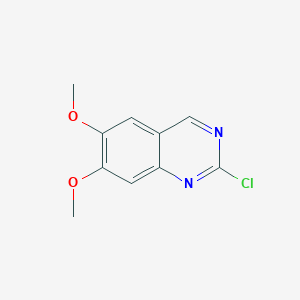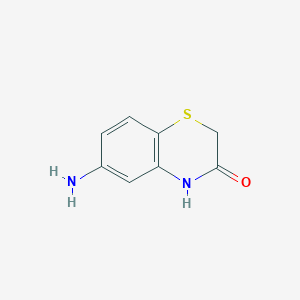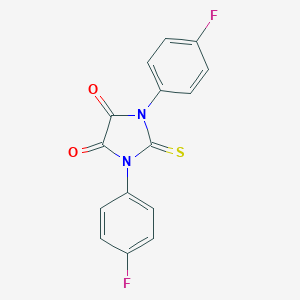
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo-, also known as FIT-1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FIT-1 is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and autoimmune disorders.
Mécanisme D'action
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- exerts its biological effects by inhibiting PTPs, which are enzymes that regulate the phosphorylation state of proteins. By inhibiting PTPs, 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- can modulate cellular signaling pathways that are involved in various physiological processes, such as cell growth, differentiation, and apoptosis. 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- has also been shown to inhibit the function of T cells by interfering with their activation and proliferation.
Biochemical and Physiological Effects:
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- has been shown to exhibit potent anti-tumor activity in various cancer cell lines. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- has been shown to inhibit the function of T cells, which are involved in the pathogenesis of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- is a potent inhibitor of PTPs and has been shown to exhibit significant biological effects in various disease models. However, its use in lab experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- can be difficult to synthesize and purify, which can limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo-. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo-. Another area of interest is the investigation of the mechanisms underlying the anti-tumor and immunomodulatory effects of 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo-. Additionally, further studies are needed to evaluate the safety and efficacy of 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- in animal models and human clinical trials.
Méthodes De Synthèse
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- can be synthesized using a multi-step process that involves the reaction of 4,5-diaminoimidazole-2-carboxylic acid with 4-fluorobenzaldehyde, followed by cyclization with thiourea. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity by inhibiting PTPs, which are known to play a critical role in cancer cell growth and survival. 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose tolerance in animal models. Additionally, 4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- has been studied for its potential use in the treatment of autoimmune disorders, as it has been shown to inhibit the function of T cells, which are involved in the pathogenesis of these diseases.
Propriétés
Numéro CAS |
146680-56-0 |
|---|---|
Nom du produit |
4,5-Imidazolidinedione, 1,3-bis(4-fluorophenyl)-2-thioxo- |
Formule moléculaire |
C15H8F2N2O2S |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
1,3-bis(4-fluorophenyl)-2-sulfanylideneimidazolidine-4,5-dione |
InChI |
InChI=1S/C15H8F2N2O2S/c16-9-1-5-11(6-2-9)18-13(20)14(21)19(15(18)22)12-7-3-10(17)4-8-12/h1-8H |
Clé InChI |
NCOSHKVRFNMBDS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=O)N(C2=S)C3=CC=C(C=C3)F)F |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)C(=O)N(C2=S)C3=CC=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



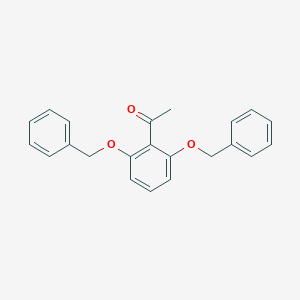
![3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B184872.png)
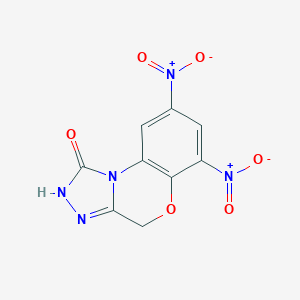
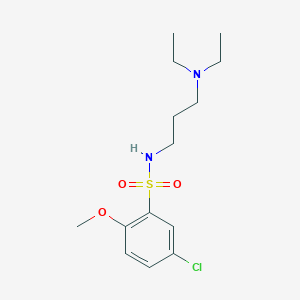
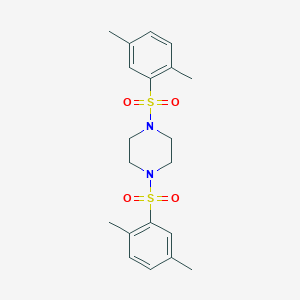
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)
![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)
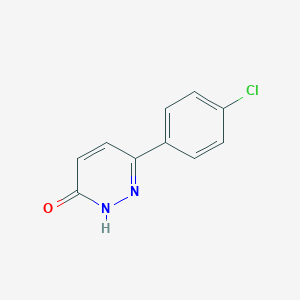
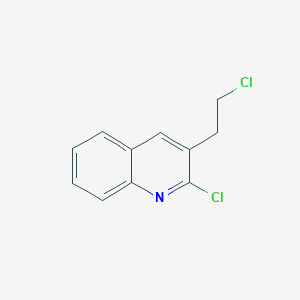
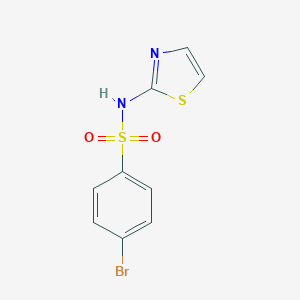
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)
